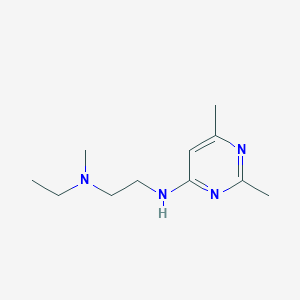![molecular formula C16H17FN2 B7555825 N-[2-(2,3-dihydroindol-1-yl)ethyl]-3-fluoroaniline](/img/structure/B7555825.png)
N-[2-(2,3-dihydroindol-1-yl)ethyl]-3-fluoroaniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[2-(2,3-dihydroindol-1-yl)ethyl]-3-fluoroaniline, also known as 18F-FDOPA, is a radiopharmaceutical agent used in positron emission tomography (PET) imaging. It is a synthetic amino acid analogue that is used to detect and localize neuroendocrine tumors, brain tumors, and Parkinson's disease.
作用机制
The mechanism of action of N-[2-(2,3-dihydroindol-1-yl)ethyl]-3-fluoroaniline involves the uptake of the radiopharmaceutical agent by cells that express the amino acid transporter system L. This system is overexpressed in neuroendocrine tumors, brain tumors, and in the dopaminergic neurons affected by Parkinson's disease. Once inside the cells, this compound is converted to 18F-dopamine by the aromatic amino acid decarboxylase (AADC) enzyme. The resulting 18F-dopamine is then stored in vesicles or metabolized by monoamine oxidase (MAO). The accumulation of 18F-dopamine in the cells allows for the detection and localization of the disease.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are related to its mechanism of action. The radiopharmaceutical agent is taken up by cells that express the amino acid transporter system L, and is then converted to 18F-dopamine by the AADC enzyme. The accumulation of 18F-dopamine in the cells allows for the detection and localization of the disease. The radiopharmaceutical agent has a short half-life of approximately 110 minutes, which limits its use to PET imaging.
实验室实验的优点和局限性
The advantages of using N-[2-(2,3-dihydroindol-1-yl)ethyl]-3-fluoroaniline in lab experiments include its high sensitivity and specificity for the detection and localization of neuroendocrine tumors, brain tumors, and Parkinson's disease. It is a useful tool for the diagnosis, staging, and monitoring of these diseases. The radiopharmaceutical agent can also differentiate between benign and malignant tumors, as well as determine the extent of tumor spread. The limitations of using this compound in lab experiments include its short half-life, which limits its use to PET imaging, and its high cost.
未来方向
For N-[2-(2,3-dihydroindol-1-yl)ethyl]-3-fluoroaniline include the development of new radiopharmaceutical agents with longer half-lives and lower costs. These agents could be used in combination with this compound to improve the diagnosis, staging, and monitoring of neuroendocrine tumors, brain tumors, and Parkinson's disease. The use of this compound in combination with other imaging modalities, such as magnetic resonance imaging (MRI), could also improve the accuracy and specificity of disease detection and localization. Additionally, the development of new imaging techniques that can detect and quantify this compound uptake in vivo could improve the understanding of disease pathophysiology and treatment response.
合成方法
The synthesis of N-[2-(2,3-dihydroindol-1-yl)ethyl]-3-fluoroaniline involves the reaction of 3-fluoroaniline with 2-(2,3-dihydroindol-1-yl)ethyl bromide in the presence of a base. The resulting compound is then labeled with 18F using a nucleophilic substitution reaction. The final product is purified using high-performance liquid chromatography (HPLC) to obtain the desired radiopharmaceutical agent.
科学研究应用
N-[2-(2,3-dihydroindol-1-yl)ethyl]-3-fluoroaniline is used in PET imaging to detect and localize neuroendocrine tumors, brain tumors, and Parkinson's disease. It is a useful tool for the diagnosis, staging, and monitoring of these diseases. PET imaging with this compound can also be used to differentiate between benign and malignant tumors, as well as to determine the extent of tumor spread.
属性
IUPAC Name |
N-[2-(2,3-dihydroindol-1-yl)ethyl]-3-fluoroaniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17FN2/c17-14-5-3-6-15(12-14)18-9-11-19-10-8-13-4-1-2-7-16(13)19/h1-7,12,18H,8-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWFPHEGFEOJLKQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)CCNC3=CC(=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17FN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-[1-(3-Methoxypropanoyl)piperidin-2-yl]acetic acid](/img/structure/B7555763.png)
![N-[4-(1-methoxypropan-2-ylamino)phenyl]acetamide](/img/structure/B7555764.png)
![2-[2-[(2-Methylpyrazole-3-carbonyl)amino]phenyl]acetic acid](/img/structure/B7555765.png)
![Cycloheptyl-[3-(hydroxymethyl)piperidin-1-yl]methanone](/img/structure/B7555772.png)
![2-[2-(Oxolane-3-carbonylamino)phenyl]acetic acid](/img/structure/B7555775.png)

![1-cyclohexyl-3-[(E)-(3-oxoinden-1-ylidene)amino]thiourea](/img/structure/B7555777.png)
![2-[3-(1H-benzimidazol-2-yl)propanoyl-methylamino]propanoic acid](/img/structure/B7555787.png)
![2-[Methyl(5,6,7,8-tetrahydronaphthalen-2-ylsulfonyl)amino]propanoic acid](/img/structure/B7555790.png)
![2-[(4,5-Dimethoxy-2-methylphenyl)methyl-methylamino]propanoic acid](/img/structure/B7555796.png)
![2-[[3-(Pyridin-4-ylmethyl)-1,2,4-oxadiazol-5-yl]methoxy]acetic acid](/img/structure/B7555809.png)
